Tri-Functional Substitution Architecture: Physicochemical Comparison with Non-Chlorinated and Dehydroxylated Analogs
The target compound possesses a higher density (1.452 g/cm³) and boiling point (466.8 °C at 760 mmHg) compared to the non-chlorinated analog 2-amino-9H-fluoren-9-ol (MW 197.23 g/mol), and a markedly higher boiling point than the non-hydroxylated analog 7-chloro-9H-fluoren-2-amine (MW 215.68 g/mol, purity ≥98% commercial specification) . The presence of the 7-chloro substituent increases molecular weight by approximately 34.4 g/mol relative to 2-amino-9H-fluoren-9-ol and introduces a polarizable halogen atom that alters chromatographic retention and crystal packing behavior . The flash point of 236.1 °C provides a quantitative safety parameter for handling and storage that differs from both comparator compounds.
| Evidence Dimension | Physicochemical properties (density, boiling point, flash point, molecular weight) |
|---|---|
| Target Compound Data | Density: 1.452 g/cm³; Boiling point: 466.8 °C at 760 mmHg; Flash point: 236.1 °C; MW: 231.68 g/mol; Exact mass: 231.04500 Da; PSA: 46.25 Ų |
| Comparator Or Baseline | 2-Amino-9H-fluoren-9-ol (CAS 33417-27-5): MW 197.23 g/mol, lacks Cl at C7; 7-Chloro-9H-fluoren-2-amine (CAS 6957-62-6): MW 215.68 g/mol, lacks OH at C9 |
| Quantified Difference | ΔMW: +34.4 g/mol vs 2-amino-9H-fluoren-9-ol; +16.0 g/mol vs 7-chloro-9H-fluoren-2-amine; Flash point differential enables distinct solvent compatibility profiles |
| Conditions | Predicted/computed physicochemical properties from ChemSrc and LookChem databases |
Why This Matters
The combined presence of all three functional groups (2-NH₂, 7-Cl, 9-OH) in a single low-molecular-weight scaffold (<232 Da) is synthetically unique among commercially available fluorenes, enabling divergent derivatization from a single intermediate—a procurement criterion not satisfied by analogs missing any one substituent.
